![molecular formula C13H11N3O3S2 B5749064 N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B5749064.png)
N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
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Overview
Description
N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the methoxyphenyl group and the sulfonamide moiety in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents such as sulfur monochloride or sulfur dichloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable methoxyphenyl halide with the benzothiadiazole core in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate product with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide, potassium carbonate) are commonly employed.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Anticancer Research: Studies have explored its use in developing anticancer drugs.
Industry:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound can be used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzothiadiazole core can participate in electron transfer reactions, contributing to its biological activity.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- N-(3-ethoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Comparison:
- Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring in N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide distinguishes it from other similar compounds. This specific substitution pattern can influence its chemical reactivity and biological activity.
- Chemical Properties: The position of the methoxy group can affect the compound’s electron density and steric hindrance, impacting its interactions with other molecules.
- Biological Activity: The unique substitution pattern can also influence the compound’s ability to interact with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-19-10-4-2-3-9(7-10)16-21(17,18)11-5-6-12-13(8-11)15-20-14-12/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZASNTVAVLMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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